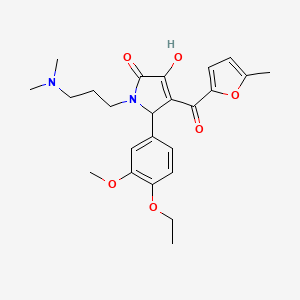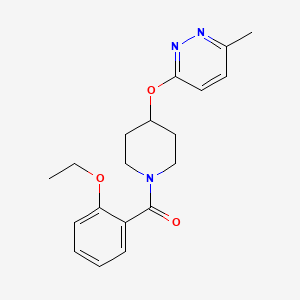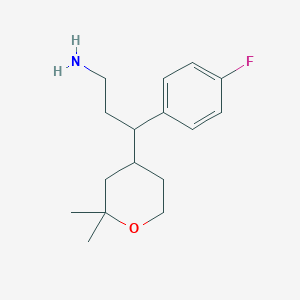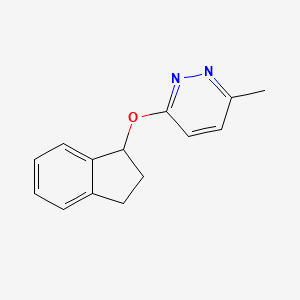
(3E)-4-(1-Methyl-1H-indol-3-YL)but-3-EN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-4-(1-Methyl-1H-indol-3-YL)but-3-EN-2-one, also known as 1-methyl-indole-3-but-2-en-3-one, is a type of indole derivative with a variety of potential applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 206.28 g/mol and a melting point of 98-99°C. This compound has been used in a variety of laboratory experiments, including those related to biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Exciplex Formation in Indole Compounds
Research has shown that indole compounds, like 3-methylindole, can form exciplexes with alcohols such as 1-butanol. These exciplexes exhibit unique fluorescence emission intensities and spectra, indicating the formation of stable complexes. This property is significant for understanding the interactions in larger biological molecules, particularly in the study of protein conformation and structural changes (Hershberger, Lumry, & Verrall, 1981).
Synthesis of Tetrahydroquinolines
A catalytic asymmetric Povarov reaction using 3-methyl-2-vinylindoles, a close derivative of the subject compound, has been established. This reaction produces chiral indole-derived tetrahydroquinolines with high yields and excellent diastereo- and enantioselectivities. Such reactions offer a method for creating structurally diverse indole derivatives, which are important in pharmaceutical research (Dai, Jiang, Tao, & Shi, 2016).
Formation of Substituted Indolines and Indoles
Ynamides, reacting with conjugated enynes, can undergo [4 + 2] cycloadditions to form substituted indolines, which are further oxidized to produce indoles. This method provides access to indoles with various substitutions, highlighting the versatility of indole compounds in synthetic chemistry (Dunetz & Danheiser, 2005).
Production of Functionalized 1,3-Enynes and 1,3-Dienes
Research into the synthesis of functionalized conjugated 1,3-enynes and 1,3-dienes from 1,4-dichloro-2-butyne and N-heteroarenes, including indole derivatives, has been conducted. This route is practical and convenient, producing a variety of compounds important for further chemical synthesis (Zhang, Wu, & Chen, 2007).
Eco-Friendly Synthesis of Indolyl Compounds
An eco-friendly and efficient synthesis method for pharmaceutically relevant functionalized bis(indol-3-yl) compounds has been developed. This method utilizes sulfamic acid as an organo-catalyst, highlighting the potential of green chemistry in the synthesis of indole derivatives (Brahmachari & Banerjee, 2014).
Direct Arylation of Indoles
Studies on palladium-catalyzed direct arylation of indoles provide insights into the regioselectivity of these reactions. Such reactions are crucial for the synthesis of various indole derivatives, which are widely used in pharmaceutical and synthetic organic chemistry (Lane, Brown, & Sames, 2005).
Propiedades
IUPAC Name |
(E)-4-(1-methylindol-3-yl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10(15)7-8-11-9-14(2)13-6-4-3-5-12(11)13/h3-9H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYQBFAGILCNRB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide](/img/structure/B2821538.png)

![4-fluoro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2821541.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide](/img/structure/B2821542.png)




![N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2821552.png)
![1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2821553.png)
![2-(2-butoxyphenyl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2821556.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2821558.png)